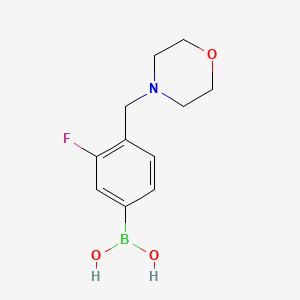

(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid

概要

説明

(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a fluorine atom and a morpholinomethyl group on the phenyl ring imparts unique chemical properties to this compound, making it a valuable reagent in various synthetic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid typically involves the reaction of 3-fluoro-4-(morpholinomethyl)benzene with a boron-containing reagent. One common method is the use of boronic acid derivatives in the presence of a palladium catalyst under mild conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate to facilitate the coupling process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods leverage automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity compounds .

化学反応の分析

Types of Reactions: (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water.

Major Products:

Biaryls: Formed through Suzuki-Miyaura coupling.

Substituted Phenyl Derivatives: Resulting from substitution reactions.

科学的研究の応用

Scientific Research Applications

-

Medicinal Chemistry :

- Drug Development : (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid serves as a building block in synthesizing biologically active compounds, particularly in the development of drugs targeting diseases such as cancer and diabetes.

- Enzyme Inhibition : Research indicates that this compound can interact with enzymes like serine proteases and glycosidases, potentially inhibiting their activity. The fluorine substituent enhances binding through dipole-dipole interactions, making it a candidate for further biological studies.

-

Organic Synthesis :

- Synthetic Routes : Several synthetic methods have been developed for producing this compound, including:

- Boronation reactions using boron reagents.

- Substitution reactions involving morpholine derivatives.

- Synthetic Routes : Several synthetic methods have been developed for producing this compound, including:

-

Biological Activity :

- Anticancer Properties : Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been observed to induce apoptosis in MDA-MB-231 breast cancer cells.

- Antimicrobial Activity : The compound has demonstrated effectiveness against several pathogenic bacteria, indicating its potential as a novel antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival.

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on MDA-MB-231 breast cancer cells showed that this compound significantly reduced cell viability in a dose-dependent manner. The compound induced apoptosis, evidenced by increased caspase-3 activity and DNA fragmentation assays. Furthermore, when combined with standard chemotherapeutics, it exhibited enhanced efficacy compared to monotherapy. -

Case Study on Antimicrobial Efficacy :

In another investigation, the compound was tested against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as an effective antimicrobial agent.

作用機序

The primary mechanism of action for (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The process typically follows these steps:

Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

類似化合物との比較

- (4-(Morpholinomethyl)phenyl)boronic acid

- (4-Trifluoromethylphenyl)boronic acid

- (3-Trifluoromethylphenyl)boronic acid

Uniqueness: (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and a morpholinomethyl group, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry .

生物活性

(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: . Its structure features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in various biological applications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets in biological systems. Boronic acids are known to inhibit proteasome activity and modulate various signaling pathways, which can lead to effects such as:

- Inhibition of Tumor Growth : Boronic acids can interfere with cancer cell proliferation by disrupting protein degradation pathways.

- Neuroprotective Effects : Some studies suggest that boronic acids may protect neuronal cells from amyloid-beta toxicity, which is relevant in Alzheimer's disease research .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Inducing cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation.

- Apoptosis Induction : Promoting programmed cell death in malignant cells.

A study highlighted its effectiveness against colon cancer cells, showing a significant reduction in tumor growth in vivo models .

Antimicrobial Activity

The compound also displays antimicrobial properties. Its efficacy against bacterial strains suggests potential applications in treating infections. The mechanism may involve disrupting bacterial cell wall synthesis or function.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are key findings summarized in a table format:

特性

IUPAC Name |

[3-fluoro-4-(morpholin-4-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c13-11-7-10(12(15)16)2-1-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQRNGXPPOBPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN2CCOCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。